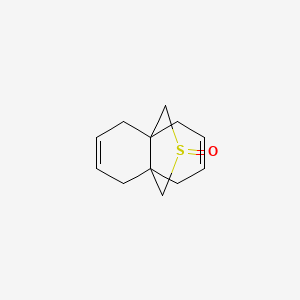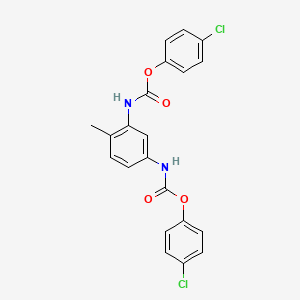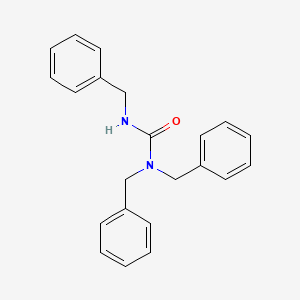
1-Ethoxy-N,N,N-trimethyl-1-oxo-2-dodecanaminium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethoxy-N,N,N-trimethyl-1-oxo-2-dodecanaminium bromide is a quaternary ammonium compound with the molecular formula C17H36BrNO2 . It is known for its surfactant properties and is used in various industrial and research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethoxy-N,N,N-trimethyl-1-oxo-2-dodecanaminium bromide typically involves the quaternization of a tertiary amine with an alkyl halide. One common method includes the reaction of N,N,N-trimethyl-1-oxo-2-dodecanaminium with ethyl bromide under controlled conditions . The reaction is carried out in a solvent such as acetone, and the temperature is maintained to ensure the complete conversion of reactants to the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are mixed and heated to the required temperature. The process is monitored to maintain the purity and yield of the product. The final product is then purified through crystallization or other separation techniques .
Análisis De Reacciones Químicas
Types of Reactions
1-Ethoxy-N,N,N-trimethyl-1-oxo-2-dodecanaminium bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or other strong bases that facilitate the substitution of the bromide ion.
Oxidation: Oxidizing agents such as hydrogen peroxide can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride may be employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide would yield the corresponding hydroxide derivative .
Aplicaciones Científicas De Investigación
1-Ethoxy-N,N,N-trimethyl-1-oxo-2-dodecanaminium bromide has several applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions to enhance the solubility of reactants and stabilize emulsions.
Biology: The compound is employed in cell culture studies to investigate its effects on cell membranes and permeability.
Medicine: Research into its potential as an antimicrobial agent is ongoing, given its ability to disrupt microbial cell membranes.
Mecanismo De Acción
The mechanism of action of 1-Ethoxy-N,N,N-trimethyl-1-oxo-2-dodecanaminium bromide primarily involves its interaction with cell membranes. The compound’s quaternary ammonium structure allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial applications .
Comparación Con Compuestos Similares
Similar Compounds
N,N,N-trimethyl-1-dodecanaminium bromide: Similar in structure but lacks the ethoxy group.
1-Ethoxy-N,N,N-trimethyl-1-oxo-2-octadecanaminium bromide: Similar structure with a longer alkyl chain.
Uniqueness
1-Ethoxy-N,N,N-trimethyl-1-oxo-2-dodecanaminium bromide is unique due to its specific combination of an ethoxy group and a quaternary ammonium structure, which enhances its surfactant properties and makes it more effective in disrupting cell membranes compared to its analogs .
Propiedades
Número CAS |
10558-30-2 |
|---|---|
Fórmula molecular |
C17H36BrNO2 |
Peso molecular |
366.4 g/mol |
Nombre IUPAC |
(1-ethoxy-1-oxododecan-2-yl)-trimethylazanium;bromide |
InChI |
InChI=1S/C17H36NO2.BrH/c1-6-8-9-10-11-12-13-14-15-16(18(3,4)5)17(19)20-7-2;/h16H,6-15H2,1-5H3;1H/q+1;/p-1 |
Clave InChI |
UCPHZXWYOVXANS-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCC(C(=O)OCC)[N+](C)(C)C.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-[5-(4-chlorophenyl)-4-phenyl-1H-imidazol-2-yl]-2-methoxyphenol](/img/structure/B11957663.png)



![2-Phenyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B11957676.png)


![2-{(E)-[(4-ethylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B11957692.png)

![1,4-Benzenediamine, 2-chloro-N,N'-bis[[4-(pentyloxy)phenyl]methylene]-](/img/structure/B11957703.png)

